![molecular formula C17H17N5OS B2965433 N-(4-methylbenzo[d]thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide CAS No. 2034228-05-0](/img/structure/B2965433.png)
N-(4-methylbenzo[d]thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylbenzo[d]thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C17H17N5OS and its molecular weight is 339.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of N-(4-methylbenzo[d]thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is the oncogenic fibroblast growth factor receptor 4 (FGFR4) . FGFR4 is a protein that plays a crucial role in cell division and regulation of cell growth and maturation .
Mode of Action
This compound interacts with FGFR4 in a way that it induces a coordinated movement of the active site p-loop . This allows optimal orientations suitable for interactions with crucial active site residues such as LEU473, LYS503, ASP641, and TYR643 . This interaction leads to the inhibition of FGFR4, thereby reducing its activity .
Biochemical Pathways
The inhibition of FGFR4 affects several biochemical pathways. FGFR4 is involved in the regulation of cell growth and division, so its inhibition can lead to the arrest of these processes
Result of Action
The molecular and cellular effects of this compound’s action are primarily the inhibition of FGFR4 and the subsequent reduction in cell growth and division . This can lead to the arrest of these processes, potentially making this compound useful in the treatment of diseases characterized by uncontrolled cell growth .
生物活性
N-(4-methylbenzo[d]thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The hybrid structure combines elements from benzothiazole and pyrimidine, which are known for their pharmacological properties. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent studies.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of Benzothiazole and Pyrimidine Moieties : The compound is synthesized through the reaction of 2-chloroacetamide derivatives with pyrimidine derivatives, utilizing various alkylating agents to modify the nitrogen sites for enhanced biological activity .
- Characterization : Structural confirmation is achieved through spectroscopic methods such as IR and NMR, which validate the formation of the desired hybrid compound .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound, particularly against Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values indicate that modifications to the nitrogen on the pyrimidine ring can significantly enhance anti-tubercular activity:
- Lead Compound : The initial compound exhibited an MIC of 3.9 µg/mL.
- N-Alkylated Derivatives : Variants such as N-benzyl (5c) showed superior activity with an MIC of 0.24 µg/mL, demonstrating a trend where lipophilic substitutions increase efficacy against Mtb .
Anticancer Activity
The compound's potential as an anticancer agent is also under investigation:
- Mechanism of Action : Studies suggest that benzothiazole-pyrimidine hybrids may induce apoptosis in cancer cells by disrupting cellular signaling pathways. This is supported by data showing cytotoxic effects on various cancer cell lines .
- Case Studies : In vitro assays have been conducted to evaluate its effects on cell viability and proliferation in cancer models, revealing promising results that warrant further exploration.
Comparative Biological Activity Table
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
This compound | 3.9 | Antimicrobial |
N-benzyl derivative (5c) | 0.24 | Enhanced Antimicrobial |
N-ethyl acetate derivative (5b) | 0.98 | Antimicrobial |
Lead Compound | 3.9 | Anticancer (preliminary) |
Research Findings
Recent investigations into the biological activities of this compound have yielded several significant findings:
- Selectivity Against DprE1 : The hybrid compounds exhibit selective inhibition against DprE1, an essential enzyme in the mycobacterial cell wall biosynthesis pathway, making them promising candidates for tuberculosis treatment .
- Multi-target Potential : The design strategy employed suggests that these compounds may also act on multiple targets within cancer cells, enhancing their therapeutic potential beyond mere antimicrobial activity .
特性
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c1-11-5-4-6-13-15(11)20-17(24-13)21-16(23)12-9-14(19-10-18-12)22-7-2-3-8-22/h4-6,9-10H,2-3,7-8H2,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCNHXHULRSKTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=NC=N3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。